2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol 2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 110199-19-4
VCID: VC19190584
InChI: InChI=1S/C29H36O4/c1-22-20-29(33-19-18-32-17-16-31-15-14-30)28(24(3)26-12-8-5-9-13-26)21-27(22)23(2)25-10-6-4-7-11-25/h4-13,20-21,23-24,30H,14-19H2,1-3H3
SMILES:
Molecular Formula: C29H36O4
Molecular Weight: 448.6 g/mol

2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol

CAS No.: 110199-19-4

Cat. No.: VC19190584

Molecular Formula: C29H36O4

Molecular Weight: 448.6 g/mol

* For research use only. Not for human or veterinary use.

2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol - 110199-19-4

Specification

CAS No. 110199-19-4
Molecular Formula C29H36O4
Molecular Weight 448.6 g/mol
IUPAC Name 2-[2-[2-[5-methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy]ethoxy]ethanol
Standard InChI InChI=1S/C29H36O4/c1-22-20-29(33-19-18-32-17-16-31-15-14-30)28(24(3)26-12-8-5-9-13-26)21-27(22)23(2)25-10-6-4-7-11-25/h4-13,20-21,23-24,30H,14-19H2,1-3H3
Standard InChI Key SLRAWEFHXZPCAP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3)OCCOCCOCCO

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a central 5-methylphenol ring substituted at the 2- and 4-positions with 1-phenylethyl groups (CH(C6H5)CH3-\text{CH}(\text{C}_6\text{H}_5)\text{CH}_3). A triethylene glycol chain (OCH2CH2OCH2CH2OCH2CH2OH-\text{OCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH}) is attached to the phenolic oxygen, terminating in a primary alcohol . Key structural attributes include:

PropertyValue/DescriptionSource
IUPAC Name2-[2-[2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy]ethoxy]ethanol
SMILESCC1=CC(=C(C=C1C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3)OCCOCCOCCO
Rotatable Bonds13
Hydrogen Bond Donors1 (terminal -OH group)
Hydrogen Bond Acceptors4 (ether oxygens and -OH)

The presence of multiple ether linkages and bulky aromatic substituents confers high lipophilicity (XLogP3=5.8\text{XLogP3} = 5.8), suggesting preferential solubility in organic solvents like dichloromethane or tetrahydrofuran .

Synthesis and Manufacturing

Synthetic Routes

Although no explicit protocols exist for this compound, analogous phenolic ether syntheses involve:

  • Alkylation of Phenol: Reaction of 5-methyl-2,4-bis(1-phenylethyl)phenol with ethylene oxide or chloroethanol derivatives under basic conditions (e.g., K2_2CO3_3 in DMF) .

  • Stepwise Etherification: Sequential Williamson ether synthesis using tosylates or mesylates to build the ethoxy chain.

A hypothetical pathway could proceed as:

Phenol+3 equivalents of ClCH2CH2OCH2CH2OHBaseTarget Compound\text{Phenol} + 3 \text{ equivalents of } \text{ClCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} \xrightarrow{\text{Base}} \text{Target Compound}

Purification likely requires column chromatography (silica gel, ethyl acetate/hexane) due to the compound’s polarity gradient .

Scalability Challenges

  • Steric Hindrance: Bulky 1-phenylethyl groups may slow etherification kinetics, necessitating elevated temperatures (80–120°C) .

  • Byproduct Formation: Competing oligomerization of ethylene oxide units requires careful stoichiometric control .

Recent Research and Patents

Knowledge Gaps

  • Metabolic Pathways: No ADME studies available.

  • Ecotoxicity: Environmental fate uncharacterized.

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